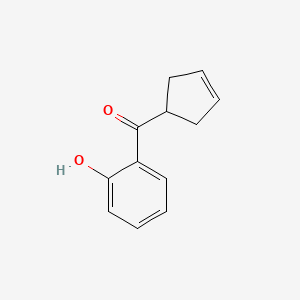
(Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone is an organic compound that features a cyclopentene ring attached to a methanone group, which is further connected to a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone typically involves the reaction of cyclopent-3-en-1-yl bromide with 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethanones.
Wissenschaftliche Forschungsanwendungen
(Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methanone group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Cyclopent-3-en-1-yl)(4-hydroxyphenyl)methanone
- (Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone
- (Cyclopent-3-en-1-yl)(2-hydroxybenzyl)methanone
Uniqueness
(Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
646522-94-3 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
cyclopent-3-en-1-yl-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C12H12O2/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h1-4,7-9,13H,5-6H2 |
InChI-Schlüssel |
IYZPGSJFWZXKEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC1C(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
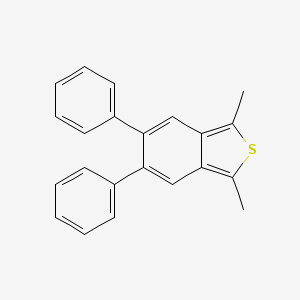

![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
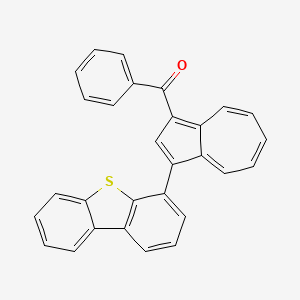
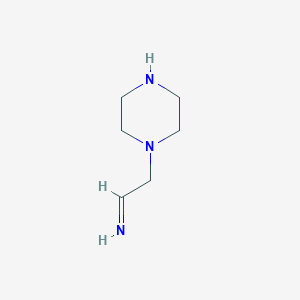

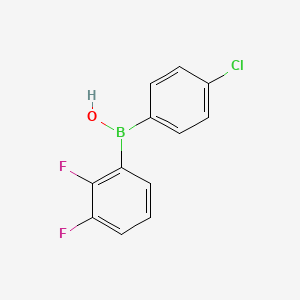
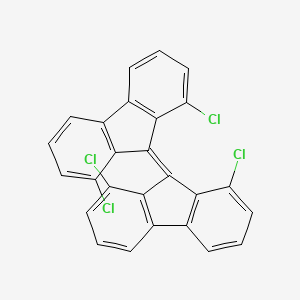
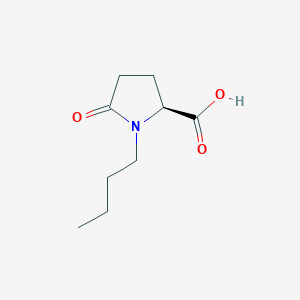
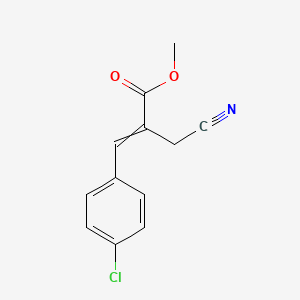
![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)
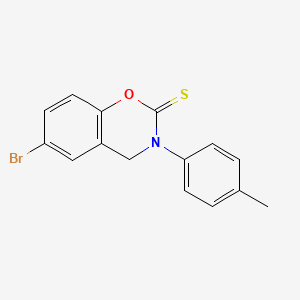
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)
